molecular formula C8H9NO B2869959 5-Isocyanatobicyclo[2.2.1]hept-2-ene CAS No. 2495-45-6

5-Isocyanatobicyclo[2.2.1]hept-2-ene

Cat. No. B2869959
CAS RN: 2495-45-6
M. Wt: 135.166
InChI Key: DGAQSDLKWQCHNZ-UHFFFAOYSA-N
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Description

5-Isocyanatobicyclo[2.2.1]hept-2-ene is a chemical compound with the CAS Number: 2495-45-6 . It has a molecular weight of 135.17 . The IUPAC name for this compound is 5-isocyanatobicyclo[2.2.1]hept-2-ene .


Molecular Structure Analysis

The molecular structure of 5-Isocyanatobicyclo[2.2.1]hept-2-ene contains 20 bonds in total, including 11 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 2 five-membered rings, 1 six-membered ring, and 1 isocyanate (aliphatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Isocyanatobicyclo[2.2.1]hept-2-ene include a molecular weight of 135.17 . It contains a total of 19 atoms; 9 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .

Scientific Research Applications

Synthesis and Reactions

5-Isocyanatobicyclo[2.2.1]hept-2-ene serves as a critical intermediate in the synthesis of complex organic molecules due to its reactive isocyanate group. It has been used to synthesize derivatives of exo-5-Aminomethyl-endo-5-methylbicyclo[2.2.1]hept-2-ene and its 2,3-epoxy derivative, highlighting its versatility in organic synthesis. These compounds have been studied for their geometric parameters and conformational properties, indicating the importance of 5-Isocyanatobicyclo[2.2.1]hept-2-ene in understanding molecular mechanics (Kas’yan et al., 2001). Furthermore, the electrophilic and free radical additions to related compounds demonstrate the reactive nature of the norbornyl system, which can be leveraged in various synthetic applications (Shields, 1971).

Polymerization and Material Science

In material science, 5-Isocyanatobicyclo[2.2.1]hept-2-ene's derivatives are pivotal in the production of polymers and copolymers with functional groups, demonstrating its utility in creating novel polymeric materials. Cycloaliphatic polyolefins have been obtained through Pd(II)-catalyzed homo- and copolymerizations of norbornene derivatives, showing the potential of 5-Isocyanatobicyclo[2.2.1]hept-2-ene in advancing polymer chemistry (Mathew et al., 1996). Additionally, the production of high-trans, isotactic polymers via ring-opening polymerization further underscores its significance in synthesizing materials with specific structural properties (Devine et al., 1982).

Mechanistic Studies and Catalysis

Mechanistic studies involving 5-Isocyanatobicyclo[2.2.1]hept-2-ene and its derivatives have provided insights into the reactivity and transformations of norbornene compounds under various conditions. The exploration of thermal reactions and the experimental test for potential ring inversion offer valuable information on the stability and isomerization processes of bicyclic compounds, which are crucial for designing synthetic strategies and understanding reaction mechanisms (Baldwin & Leber, 2001).

Mechanism of Action

Target of Action

It has been used in the synthesis of bioisosteric 1,3-disubstituted ureas, which are potential inhibitors of human soluble epoxide hydrolase . This suggests that the compound may interact with enzymes involved in the metabolism of epoxides.

Mode of Action

Given its use in the synthesis of urea derivatives, it can be inferred that the isocyanate group in the compound may react with amines to form urea linkages .

Biochemical Pathways

The compound’s derivatives have been studied as potential inhibitors of human soluble epoxide hydrolase , an enzyme involved in the metabolism of epoxides to diols. Inhibition of this enzyme could potentially affect the metabolism of various endogenous and exogenous compounds.

Result of Action

Its derivatives have been studied for their inhibitory effects on human soluble epoxide hydrolase , suggesting that the compound may have potential therapeutic applications.

properties

IUPAC Name

5-isocyanatobicyclo[2.2.1]hept-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-5-9-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAQSDLKWQCHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isocyanatobicyclo[2.2.1]hept-2-ene

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